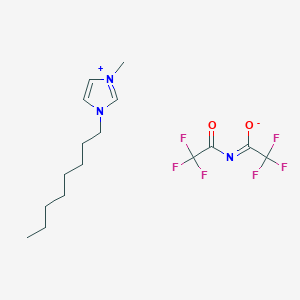

1-Octyl-3-méthylimidazolium bis((trifluorométhyl)sulfonyl)imide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the chemical formula C14H23F6N3O4S2 and a molecular weight of 475.471 . This compound is part of a class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances . These characteristics make it a valuable compound in various scientific and industrial applications.

Applications De Recherche Scientifique

Electrochemical Applications

Electrolytes in Energy Storage Systems

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is commonly employed as an electrolyte in supercapacitors and batteries. Its high ionic conductivity (approximately 1.00 mS/cm at 20 °C) and wide electrochemical stability window make it suitable for energy storage systems. Research indicates that this ionic liquid can enhance the performance of lithium-ion batteries by improving charge/discharge rates and cycle stability .

Fuel Cells

In fuel cell technology, this ionic liquid serves as a proton conductor. Its ability to maintain conductivity at elevated temperatures allows for efficient operation of high-temperature fuel cells, which are crucial for improving overall energy efficiency .

Catalysis

Green Solvent for Organic Reactions

The compound acts as a green solvent in organic synthesis due to its low vapor pressure and non-volatile nature. It has been shown to facilitate various catalytic processes, including the synthesis of pharmaceuticals and fine chemicals. Its role as a co-catalyst in reactions such as the Friedel-Crafts acylation demonstrates its effectiveness in promoting chemical transformations while minimizing environmental impact .

Biocatalysis

In biocatalytic processes, 1-octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has been used to stabilize enzymes, enhancing their activity and selectivity during reactions. This application is particularly relevant in the production of biodiesel from triglycerides .

Environmental Applications

Solvent Extraction Techniques

This ionic liquid is utilized in solvent extraction processes for the removal of pollutants, such as endocrine-disrupting phenols from wastewater. Its ability to selectively extract specific compounds while being environmentally benign makes it an attractive option for environmental remediation efforts .

Carbon Capture

Research has also explored the use of this compound in carbon capture technologies. Its properties allow for effective absorption of CO2, providing a potential method for mitigating greenhouse gas emissions from industrial sources .

Material Science

Surface Modification

In material science, 1-octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is employed for surface finishing applications. It can modify the surface properties of metals and polymers, enhancing their corrosion resistance and hydrophobicity .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles and nanocomposites. Its ability to stabilize nanoparticles during synthesis aids in producing materials with desired characteristics for various applications .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, also known as 1-Methyl-3-octyl-3-imidazolium Bis(2,2,2-trifluoroacetyl)amide, is a type of ionic liquid Similar ionic liquids have been used in the fabrication of lithium-ion batteries , suggesting that their targets could be the anode, cathode, and electrolyte within these batteries .

Mode of Action

It’s known that ionic liquids like this one can influence the solubility of gases . For instance, the solubility of alkane gases is less than the alkene gas in this ionic liquid . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .

Biochemical Pathways

Ionic liquids have been tested as solvents for the separation of aromatic and aliphatic hydrocarbons , indicating that they might interact with biochemical pathways related to these compounds.

Result of Action

Given its use in lithium-ion batteries , it can be inferred that it plays a role in the charge-discharge cycle of these batteries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of gases in this ionic liquid can vary with temperature . Furthermore, the compound’s storage temperature can impact its stability .

Méthodes De Préparation

The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :

-

Formation of 1-Octyl-3-methylimidazolium Chloride

Reactants: 1-Methylimidazole and 1-Chlorooctane.

Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.

Product: 1-Octyl-3-methylimidazolium chloride.

-

Anion Exchange to Form 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.

Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.

Product: 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is obtained after purification, typically by extraction and drying.

Analyse Des Réactions Chimiques

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including :

-

Substitution Reactions

Reagents: Halides, alkylating agents.

Conditions: Typically carried out in organic solvents at elevated temperatures.

Products: Substituted imidazolium salts.

-

Oxidation and Reduction Reactions

Reagents: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

Conditions: These reactions are usually performed under controlled temperatures and in the presence of catalysts.

Products: Oxidized or reduced forms of the imidazolium compound.

-

Complex Formation

Reagents: Metal salts.

Conditions: Reactions are carried out in solution, often at room temperature.

Products: Metal-imidazolium complexes.

Comparaison Avec Des Composés Similaires

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :

-

1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.

Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.

-

1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.

Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.

-

1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.

Applications: Employed in similar fields with varying degrees of efficiency and performance.

Activité Biologique

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, commonly referred to as [C8MIM][NTf2], is an ionic liquid (IL) that has garnered significant attention in various fields, including chemistry, material science, and biomedicine. Its unique properties, such as low volatility, thermal stability, and tunable solubility, make it a versatile compound for numerous applications. This article focuses on the biological activity of [C8MIM][NTf2], summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H16F6N2O4S2

- Molecular Weight : 394.37 g/mol

- CAS Number : 862731-66-6

- Purity : ≥98%

Biological Activity Overview

The biological activity of [C8MIM][NTf2] has been investigated in various contexts, including its effects on microbial growth, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that [C8MIM][NTf2] exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Nowicki et al. (2016) demonstrated that this ionic liquid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have shown that [C8MIM][NTf2] can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, a study by Vafaeezadeh et al. (2017) reported that [C8MIM][NTf2] selectively inhibited the proliferation of human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 25 | 5 |

| HeLa | 30 | 4 |

| Normal Fibroblasts | 125 | 1 |

The biological mechanisms underlying the activity of [C8MIM][NTf2] are multifaceted:

- Membrane Disruption : The ionic liquid's hydrophobic octyl group facilitates interaction with lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies indicate that [C8MIM][NTf2] may interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Case Studies

Several case studies have highlighted the potential applications of [C8MIM][NTf2]:

- Study on Anticancer Properties : In a recent study published in RSC Advances (2016), researchers explored the effects of [C8MIM][NTf2] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects noted in pancreatic and lung cancer models.

- Antimicrobial Efficacy : A comparative study published in the Journal of the Iranian Chemical Society (2017) evaluated the antimicrobial efficacy of several ionic liquids, including [C8MIM][NTf2]. The findings revealed that it outperformed traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus.

Propriétés

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSQGRULPHJNSE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.